molecular formula C11H16N4O2S B132391 N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-67-7

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine

Cat. No. B132391
M. Wt: 268.34 g/mol
InChI Key: XWCFBKQZEWEFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as MPTP, is a chemical compound that has been used extensively in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various biological systems.

Mechanism Of Action

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine are primarily related to its ability to inhibit mitochondrial complex I. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been shown to have neurotoxic effects in other regions of the brain and to cause liver damage.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in lab experiments is its ability to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is limited by its toxicity and potential for off-target effects. Careful dosing and monitoring are necessary to ensure that the desired effects are achieved without causing harm to the animals or researchers.

Future Directions

For research on N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine include further investigation of its mechanism of action and potential therapeutic uses. In addition, new compounds that selectively target mitochondrial complex I without causing off-target effects are being developed, which may provide a safer alternative to N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine for studying Parkinson's disease. Finally, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in combination with other compounds is being explored as a potential treatment for other neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine involves the reaction of 2-aminopyridine with 2-bromo-3-methylbutan-2-ol, followed by the reaction with thionyl chloride and subsequent reaction with 1,2,4-thiadiazine-3,5-dione. The final product is obtained through recrystallization.

Scientific Research Applications

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been used in scientific research to study the mechanisms of action of various biological systems. It has been shown to be a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This property has been used to create animal models of Parkinson's disease, which has helped to advance our understanding of the disease and develop new treatments.

properties

CAS RN

152382-67-7

Product Name

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine

InChI

InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15)

InChI Key

XWCFBKQZEWEFOD-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2

SMILES

CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1

Canonical SMILES

CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2

synonyms

BPDZ 44

Origin of Product

United States

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